N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine
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Description
N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine is a useful research compound. Its molecular formula is C10H9N5O2 and its molecular weight is 231.215. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Research has delved into the synthesis and structural characterization of N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine derivatives, investigating their crystal structures, vibrational spectra, and electronic properties. For instance, a study reported the synthesis and spectroscopic and electronic properties of a compound with potential as a template for drug design against chronic myelogenous leukemia (CML) (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021). This research underscores the compound's role in the development of new therapeutic agents.
Chemical Transformations and Reactions
The compound's reactivity has been explored through various chemical transformations, providing insights into its behavior and potential applications in synthetic chemistry. Studies have shown that 3-methyl-5-nitropyrimidin-4(3H)-one, a related compound, undergoes ring transformations when reacted with carbonyl compounds, acting as a synthetic equivalent for different chemical entities and facilitating the construction of azaheterocycles (Nishiwaki et al., 2003). This highlights the compound's utility in organic synthesis, offering pathways to novel heterocyclic structures.
Potential in Drug Design
The compound's derivatives have been studied for their potential in drug design, particularly against diseases like chronic myeloid leukemia. The synthesis, crystal structure, and properties of these derivatives are critical for understanding their interactions at the molecular level and for the rational design of new therapeutics. The synthesis and characterization of compounds as potential templates for CML drug design illustrate this application (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Properties
IUPAC Name |
N-methyl-5-nitro-2-pyridin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-11-10-8(15(16)17)6-13-9(14-10)7-2-4-12-5-3-7/h2-6H,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPUHQMXWQXECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1[N+](=O)[O-])C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.